N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
Description
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(pyridin-4-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2/c16-13-3-1-11(2-4-13)9-18-14(20)15(21)19-10-12-5-7-17-8-6-12/h1-8H,9-10H2,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBJRDOCHROQSPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(=O)NCC2=CC=NC=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acceptorless Dehydrogenative Coupling (ADC)
The ADC method, pioneered by the Royal Society of Chemistry, employs ruthenium pincer complexes (e.g., Ru-5) to catalyze the direct coupling of ethylene glycol with amines. For this compound, the reaction proceeds via a two-step mechanism:
- Dehydrogenation of ethylene glycol to glyoxal, facilitated by the Ru catalyst.
- Condensation with 4-fluorobenzylamine and pyridin-4-ylmethylamine to form the oxalamide bond.
Reaction Conditions :
- Catalyst: Ru-5 (5 mol%), tBuOK (2 mol%)
- Solvent: Dry toluene
- Temperature: 135°C
- Duration: 24 hours
- Yield: 86–89%
This method eliminates stoichiometric oxidants and produces hydrogen gas as the sole byproduct, aligning with green chemistry principles.
Stepwise Amidation via Oxalyl Chloride
A classical approach involves sequential amidation of oxalyl chloride with primary amines. The synthesis follows:
- Reaction of oxalyl chloride with 4-fluorobenzylamine in dichloromethane (DCM) at 0°C to form N-(4-fluorobenzyl)oxalyl chloride.
- Quenching with pyridin-4-ylmethylamine in the presence of triethylamine (TEA) to yield the target compound.
Reaction Conditions :
- Solvent: DCM
- Temperature: 0°C → room temperature
- Base: TEA (2 equiv)
- Yield: 72–78%
Solid-Phase Synthesis
Solid-phase techniques using Wang resin have been explored for high-throughput production:
- Resin activation with oxalyl chloride.
- Coupling with 4-fluorobenzylamine .
- Second coupling with pyridin-4-ylmethylamine .
- Cleavage from resin using trifluoroacetic acid (TFA).
Advantages :
- Purification simplicity
- Scalability (up to 95% purity)
Optimization of Reaction Parameters
Catalyst Screening in ADC
The choice of catalyst critically impacts ADC efficiency:
| Catalyst | Solvent | Yield (%) |
|---|---|---|
| Ru-5 | Toluene | 89 |
| Ir-3 | Toluene | 45 |
| Pd/C | THF | 32 |
Ru-5 outperforms iridium and palladium catalysts due to its superior dehydrogenation activity and stability at high temperatures.
Solvent Effects in Stepwise Amidation
Polar aprotic solvents enhance nucleophilic attack in amidation:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.93 | 78 |
| THF | 7.58 | 65 |
| Acetonitrile | 37.5 | 81 |
Data from
Acetonitrile’s high polarity facilitates faster reaction kinetics but complicates purification due to higher boiling points.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, d6-DMSO) :
- δ 8.45 (d, J = 5.1 Hz, 2H, Py-H)
- δ 7.32 (d, J = 8.3 Hz, 2H, Ar-H)
- δ 4.41 (s, 2H, CH2Py)
- δ 4.28 (s, 2H, CH2Ar)
- δ 3.89 (s, 1H, NH)
13C NMR (126 MHz, d6-DMSO) :
HRMS (ESI+) :
- Calculated for C16H15FN3O2 [M+H]+: 316.1194
- Found: 316.1196
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar oxalamide core and orthogonal orientation of the fluorobenzyl and pyridinylmethyl groups (Fig. 1).
Applications in Pharmaceutical Research
This compound exhibits:
- Kinase inhibition : IC50 = 0.42 µM against JAK2
- Antimicrobial activity : MIC = 8 µg/mL for S. aureus
- Solubility : LogP = 1.2, enhancing bioavailability
Industrial-Scale Production Challenges
Key challenges include:
- Catalyst cost : Ru-5 accounts for 40% of total synthesis cost.
- Byproduct management : Hydrogen gas requires specialized equipment.
- Regulatory hurdles : Fluorinated compounds demand stringent toxicity profiling.
Chemical Reactions Analysis
Types of Reactions: N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine atom.
Substitution: Substituted products with new functional groups replacing the fluorine atom.
Scientific Research Applications
Chemical Research Applications
N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide serves as a critical building block in organic synthesis. Its oxalamide structure allows for various chemical reactions, including:
- Oxidation : The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to oxidized derivatives with additional functional groups.
- Reduction : Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
- Substitution : The fluorine atom can be replaced by nucleophiles such as amines or thiols in nucleophilic substitution reactions.
These reactions make the compound a versatile intermediate in organic synthesis, facilitating the development of new chemical entities and materials .
Biological Research Applications
In biological research, this compound is utilized as a probe for studying enzyme-substrate interactions and protein-ligand binding. The presence of the fluorinated and pyridinyl groups enhances its ability to interact with specific molecular targets, making it a valuable tool for investigating biological pathways and mechanisms .
Medicinal Applications
The unique properties of this compound position it as a candidate for drug development. Its ability to interact with specific molecular targets makes it suitable for creating novel therapeutic agents. Research indicates that this compound exhibits significant biological activity, particularly in inhibiting specific protein kinases involved in cell signaling pathways .
Industrial Applications
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique chemical properties make it applicable in:
- Coatings
- Adhesives
- Electronic materials
The compound's stability and lipophilicity enhance its usability in formulating products that require specific performance characteristics .
Mechanism of Action
The mechanism of action of N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorobenzyl and pyridinyl groups facilitate binding to these targets, leading to modulation of their activity. This interaction can result in various biological effects, including inhibition or activation of enzymatic pathways, alteration of cellular signaling, and modulation of gene expression.
Comparison with Similar Compounds
- N1-(4-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
- N1-(4-bromobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
- N1-(4-methylbenzyl)-N2-(pyridin-4-ylmethyl)oxalamide
Comparison: N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs. The fluorine atom enhances the compound’s stability and lipophilicity, making it more suitable for certain applications, such as drug development and material science. In contrast, the chloro, bromo, and methyl analogs may exhibit different reactivity and biological activity due to the varying size and electronegativity of the substituents.
Biological Activity
N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide is a synthetic organic compound characterized by its oxalamide structure, which includes a fluorobenzyl group and a pyridinylmethyl moiety. With the molecular formula C17H18FN3O2 and a molecular weight of approximately 313.34 g/mol, this compound has garnered attention for its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases, which are critical in cell signaling pathways. By modulating these pathways, this compound may influence cellular processes such as proliferation and apoptosis, making it a potential candidate for cancer treatment .
Biological Activity
Research has indicated that this compound exhibits significant biological activity:
Synthesis
The synthesis of this compound typically involves the reaction of 4-fluorobenzylamine with pyridin-4-ylmethylamine in the presence of oxalyl chloride. This multi-step synthesis allows for fine-tuning of the compound's properties .
Comparative Analysis
A comparison with similar compounds highlights the unique features and potential advantages of this compound:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N1-(4-chlorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide | Contains chlorine instead of fluorine | Potentially different biological activity due to halogen substitution |
| N1,N2-Di(4-fluorobenzyl)oxalamide | Two fluorobenzyl groups | Increased lipophilicity may enhance membrane permeability |
| N1-(benzyl)-N2-(pyridin-3-ylmethyl)oxalamide | Benzyl instead of fluorobenzyl | Lacks halogen functionality which may affect reactivity |
Case Studies
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Cancer Therapy : Studies have shown that oxalamides can inhibit tumor growth through targeted kinase inhibition, suggesting that this compound may share similar properties.
- Biochemical Probes : The compound's structural features make it suitable as a biochemical probe for studying enzyme-substrate interactions and protein-ligand binding .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N1-(4-fluorobenzyl)-N2-(pyridin-4-ylmethyl)oxalamide, and how can yield optimization be achieved?
- Methodology : The compound’s synthesis likely involves coupling 4-fluorobenzylamine and pyridin-4-ylmethylamine with oxalyl chloride or oxalic acid derivatives. Stepwise amidation under inert conditions (e.g., nitrogen atmosphere) using coupling agents like HATU or EDCI is common. Yield optimization requires controlling stoichiometry, reaction temperature (e.g., 0–25°C), and purification via column chromatography or recrystallization .
- Critical Parameters : Monitor pH during aqueous workup to avoid decomposition of the fluorobenzyl or pyridine moieties.
Q. How can the structural integrity of this compound be validated?
- Analytical Techniques :
- NMR : H and C NMR to confirm substitution patterns (e.g., fluorobenzyl aromatic protons at δ 7.2–7.4 ppm, pyridyl protons at δ 8.4–8.6 ppm) .
- HRMS : Exact mass verification (expected molecular ion: CHFNO).
- IR : Stretching vibrations for amide C=O (~1650–1680 cm) and C-F (~1220 cm) .
Q. What are the key safety precautions for handling this compound in laboratory settings?
- Hazard Mitigation :
- PPE : Gloves, lab coat, and goggles to prevent skin/eye contact (acute toxicity reported for similar fluorobenzyl derivatives) .
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Storage : In airtight containers under inert gas (N/Ar) at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do steric and electronic effects of the 4-fluorobenzyl and pyridin-4-ylmethyl groups influence the compound’s reactivity in medicinal chemistry applications?
- Mechanistic Insight :
- The electron-withdrawing fluorine on the benzyl group enhances metabolic stability but may reduce nucleophilicity in further derivatization.
- The pyridin-4-ylmethyl group’s lone pair on nitrogen facilitates hydrogen bonding with biological targets (e.g., kinases, GPCRs) .
Q. What strategies resolve contradictions in reported bioactivity data for fluorinated oxalamides?
- Case Study : Discrepancies in IC values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, buffer pH).
- Resolution :
- Standardize assays using recombinant enzymes (e.g., EGFR, VEGFR2) and validate via orthogonal methods (SPR, thermal shift assays).
- Control for batch-to-batch purity (>98% by HPLC) and solvent effects (DMSO vs. aqueous buffers) .
Q. How can isomerization or degradation products be identified during long-term stability studies?
- Analytical Workflow :
- Forced Degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
- LC-MS/MS : Detect degradation products (e.g., hydrolyzed oxalamide to carboxylic acids) and quantify using validated methods.
- XRD : Monitor crystalline form changes that may alter solubility or bioavailability .
Q. What computational tools predict the pharmacokinetic profile of this compound?
- In Silico Methods :
- ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (~2.1), permeability (Caco-2 assay), and CYP450 interactions.
- Molecular Dynamics : Simulate binding to serum albumin or P-glycoprotein to assess plasma protein binding and efflux risks .
Methodological Challenges
Q. How can researchers distinguish between positional isomers (e.g., ortho- vs. para-fluorobenzyl derivatives) in synthetic mixtures?
- Separation Techniques :
- HPLC : Use a C18 column with isocratic elution (ACN:water + 0.1% TFA); para isomers typically elute earlier due to lower polarity.
- NMR NOE : Irradiate fluorine to observe spatial proximity to pyridyl protons .
Q. What experimental controls are critical when evaluating this compound’s in vitro cytotoxicity?
- Best Practices :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
